molecular formula C17H21N3O5S B13789522 (2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid

(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid

Cat. No.: B13789522
M. Wt: 379.4 g/mol
InChI Key: NTJLYLVPQNMYTA-MCYUEQNJSA-N
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Description

The compound (2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring. The presence of an amino group and a hydroxyphenyl group further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine Ring: This is achieved through the reaction of a cysteine derivative with a β-lactam precursor under acidic conditions.

    Introduction of the Hydroxyphenyl Group: This step involves the coupling of the thiazolidine intermediate with a hydroxyphenyl acyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis are commonly used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity by forming stable complexes. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Shares the β-lactam ring structure but lacks the hydroxyphenyl group.

    Cephalexin: Contains a similar bicyclic structure but with different substituents.

    Amoxicillin: Similar in structure but with an additional hydroxyl group on the phenyl ring.

Uniqueness

(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a versatile building block in synthetic chemistry make it a valuable compound in research and industry.

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C17H21N3O5S/c1-17(2)12(16(24)25)20-14(23)11(15(20)26-17)19-13(22)10(18)7-8-3-5-9(21)6-4-8/h3-6,10-12,15,21H,7,18H2,1-2H3,(H,19,22)(H,24,25)/t10-,11-,12+,15-/m1/s1

InChI Key

NTJLYLVPQNMYTA-MCYUEQNJSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)C

Origin of Product

United States

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